5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-6-10(14-16-8)11(15)13-7-9-4-2-3-5-12-9/h2-6H,7H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXGWHBLKMBORH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388027 | |
| Record name | 5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
830343-83-4 | |
| Record name | 5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the pyridin-2-ylmethyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a 2-aminopyridine derivative with an α-haloketone can lead to the formation of the oxazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxazole ring.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to ring-opening or hydrogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can lead to the formation of a carboxylic acid derivative, while substitution reactions can introduce a wide range of functional groups onto the pyridine ring .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: In biological research, it may be used to study the interactions of heterocyclic compounds with various biological targets, including enzymes and receptors.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, the compound may be used in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the pyridine ring can engage in coordination with metal ions or other binding sites. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide with structurally related 1,2-oxazole-3-carboxamides, focusing on molecular features, substituent effects, and bioactivity:
Key Structural and Functional Comparisons
Substituent Position and Electronic Effects Pyridine vs. Purine Moieties: Replacing the pyridin-2-ylmethyl group with a purine ring (as in ) introduces additional hydrogen-bonding sites (N7 and N9), enhancing xanthine oxidase inhibition. The purine derivative’s Ki in the nanomolar range highlights the importance of planar, aromatic substituents for enzyme binding . Pyridinyl vs. This may limit interactions with deeper enzyme pockets compared to the pyridin-2-ylmethyl group.
Steric and Hydrophobic Effects
- Bulky substituents like 2-(trifluoromethyl)phenyl () or 2-methyl-6-isopropylphenyl () increase hydrophobicity, which could improve membrane permeability but reduce solubility. The target compound’s pyridin-2-ylmethyl group balances moderate bulk with polarizability, favoring both solubility and target engagement.
Bioactivity Trends
- Xanthine Oxidase Inhibition : The purine-substituted oxazole () demonstrates competitive inhibition, suggesting that electron-rich substituents at the amide position enhance binding to the enzyme’s molybdenum center. The target compound’s pyridine group may offer similar π-π stacking but weaker metal coordination .
- Solubility Modulation : The sulfamoylphenethyl derivative () shows how polar groups counteract the oxazole’s hydrophobicity, a design consideration absent in the target compound.
Biological Activity
5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide is a heterocyclic compound notable for its unique structure, combining both pyridine and oxazole rings. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.
- Molecular Weight : 217.22 g/mol
- CAS Number : 830343-83-4
- InChI Key : FCXGWHBLKMBORH-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or basic conditions. A common method includes the reaction of a 2-aminopyridine derivative with an α-haloketone, leading to the formation of the oxazole ring. Industrial production may utilize optimized reaction conditions such as continuous flow reactors to enhance yield and purity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the pyridine ring may coordinate with metal ions or other binding sites. This interaction profile can modulate the activity of target proteins, leading to various biological effects.
Therapeutic Potential
Recent studies have indicated that compounds similar to this compound exhibit significant biological activities:
- Anticancer Activity : Some derivatives have shown potent inhibition of tubulin polymerization and cell cycle arrest in the G2/M phase, indicating potential as anticancer agents .
- Anti-inflammatory Effects : Compounds in this class have demonstrated the ability to inhibit TNFα release and other inflammatory mediators, suggesting their utility in treating inflammatory diseases .
- Enzyme Inhibition : The compound has been explored for its inhibitory effects on various kinases involved in signaling pathways related to cancer and inflammation .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Structure A | Anticancer | 0.08 - 12.07 |
| Compound B | Structure B | Anti-inflammatory | 0.283 |
| This compound | Unique structure | Potentially anticancer and anti-inflammatory | TBD |
Case Study 1: Antitumor Activity
A study highlighted that a derivative with a similar structure exhibited an IC50 value indicating strong inhibition of cancer cell proliferation. The binding affinity was assessed using docking simulations which provided insights into its mechanism of action at the molecular level .
Case Study 2: Inhibition of Inflammatory Mediators
Research demonstrated that certain derivatives effectively inhibited LPS-induced TNFα release in vitro, showcasing their potential as therapeutic agents for inflammatory conditions. The results indicated a significant reduction in TNFα levels at micromolar concentrations .
Q & A
Q. What are the recommended synthetic routes for 5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the preparation of oxazole and pyridine intermediates. A common approach includes:
- Oxazole ring formation : Cyclization of precursors (e.g., via Claisen condensation or cyclodehydration) under controlled temperature (60–80°C) with catalysts like H2SO4 or POCl3.
- Coupling reaction : Amide bond formation between the oxazole-3-carboxylic acid derivative and 2-(aminomethyl)pyridine using coupling agents like EDC/HOBt or DCC in anhydrous THF/DMF .
- Optimization : Solvent polarity, catalyst loading, and inert atmosphere (N2/Ar) are critical for yield improvement. Purity is enhanced via recrystallization (e.g., methanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can the compound’s structural identity and purity be validated?
- Spectroscopic techniques :
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm functional groups (e.g., oxazole C=O at ~160 ppm, pyridine protons at δ 7.2–8.5) .
- FTIR : Detect amide N-H stretch (~3300 cm<sup>−1</sup>) and oxazole C-O-C asymmetric vibrations (~1250 cm<sup>−1</sup>) .
- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns .
- Elemental analysis : Match experimental vs. theoretical C/H/N/O percentages (tolerance <0.4%) .
Q. What are the key physicochemical properties influencing its solubility and stability?
- LogP : Predicted ~2.1 (hydrophobic pyridine/oxazole moieties), suggesting moderate solubility in polar aprotic solvents (e.g., DMSO) .
- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at −20°C in desiccated, amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic profile?
- Single-crystal X-ray diffraction : Assign absolute configuration and confirm bond angles/distances. Use SHELXL for refinement, employing Mo-Kα radiation (λ = 0.71073 Å) and cryogenic cooling (150 K) to minimize thermal motion artifacts .
- Electron density maps : Identify potential tautomerism (e.g., oxazole vs. isoxazole forms) and hydrogen-bonding networks influencing solid-state packing .
Q. How might contradictory bioactivity data (e.g., varying IC50 values across assays) be systematically addressed?
- Experimental design :
- Dose-response consistency : Repeat assays in triplicate using standardized cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., DMSO vehicle) .
- Off-target profiling : Screen against related enzymes/receptors (e.g., kinase panels) to exclude nonspecific binding .
- Data analysis : Apply statistical models (ANOVA, Tukey’s test) to identify outliers. Cross-validate with orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays) .
Q. What strategies are effective in elucidating the compound’s mechanism of action in enzymatic inhibition?
- Kinetic studies :
- Michaelis-Menten analysis : Determine inhibition type (competitive/uncompetitive) by varying substrate concentrations .
- Pre-incubation time dependence : Assess irreversible binding (e.g., via IC50 shift over 0–60 min) .
- Structural biology : Co-crystallize the compound with target proteins (e.g., kinases) to map binding pockets and key residues (e.g., catalytic lysine or aspartate) .
Q. How can computational methods guide the design of derivatives with enhanced selectivity?
- Molecular docking (AutoDock/Vina) : Predict binding poses in target vs. off-target proteins. Prioritize derivatives with ΔG < −8 kcal/mol .
- QSAR modeling : Correlate substituent effects (e.g., pyridine methylation) with bioactivity using descriptors like Hammett σ or π-hydrophobicity .
- MD simulations : Assess ligand-protein stability (RMSD < 2 Å over 100 ns trajectories) and solvent accessibility of key interactions .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Measure plasma half-life (t½), bioavailability (F%), and metabolite formation (LC-MS/MS) to identify rapid clearance or inactivation .
- Tissue distribution : Use radiolabeled analogs (e.g., <sup>14</sup>C) to quantify compound accumulation in target organs vs. plasma .
- Species-specific differences : Compare metabolic stability in human vs. rodent liver microsomes to adjust dosing regimens .
Q. What analytical approaches resolve inconsistencies in reported spectral data (e.g., NMR shifts)?
- Solvent/temperature standardization : Re-record spectra in deuterated DMSO-d6 at 298 K to match literature conditions .
- 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons through scalar coupling and <sup>1</sup>JCH correlations .
- Independent synthesis : Reproduce the compound via alternate routes to confirm spectral authenticity .
Structural Analogues and Comparative Studies
Q. How do structural modifications (e.g., pyridine substitution) impact biological activity?
- Case study : Replacing pyridin-2-ylmethyl with thiophene (as in Ceapin-A4) reduces kinase inhibition but enhances solubility (LogP ~1.8) .
- Bioisosterism : Substitute oxazole with isoxazole or thiazole to modulate electronic effects (e.g., dipole moments) without steric penalty .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
